Spectroscopic Characterization Guide: (3-Fluorooxolan-3-yl)methanamine
Spectroscopic Characterization Guide: (3-Fluorooxolan-3-yl)methanamine
The following technical guide details the spectroscopic characterization of (3-Fluorooxolan-3-yl)methanamine , focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the specialized nature of this fluorinated heterocycle, this guide synthesizes available data from close structural analogs and applies fundamental chemometric principles to provide a robust predictive framework for its identification.
Executive Summary & Molecule Profile
(3-Fluorooxolan-3-yl)methanamine (also known as 3-Fluoro-3-(aminomethyl)tetrahydrofuran) is a specialized fluorinated building block used in medicinal chemistry.[1] The introduction of a fluorine atom at the C3 position of the oxolane (tetrahydrofuran) ring, geminal to the aminomethyl group, significantly alters the electronic and conformational properties compared to the non-fluorinated parent. This modification is often employed to modulate pKa, lipophilicity (LogP), and metabolic stability in drug candidates.
| Property | Data / Description |
| IUPAC Name | (3-Fluorooxolan-3-yl)methanamine |
| Common Name | 3-Fluoro-3-(aminomethyl)tetrahydrofuran |
| Molecular Formula | C₅H₁₀FNO |
| Molecular Weight | 119.14 g/mol |
| CAS Number | Not widely indexed in open literature; Analogous to 165253-31-6 (non-F) |
| Key Structural Feature | Gem-disubstituted C3 (Quaternary Carbon with F and CH₂NH₂) |
| Primary Application | Bioisostere for 3-aminomethyl-THF; Scaffold for fragment-based drug discovery |
Mass Spectrometry (MS) Analysis
The mass spectral signature of (3-Fluorooxolan-3-yl)methanamine is characterized by specific fragmentation pathways driven by the electronegative fluorine and the basic amine.
Ionization & Molecular Ion
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Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).
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Observed Ion: [M+H]⁺ = 120.15 Da .
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Adducts: Common adducts include [M+Na]⁺ (142.13 Da) and [M+K]⁺ (158.24 Da) depending on the buffer system.
Fragmentation Pattern (MS/MS)
Fragmentation is dominated by the loss of small neutral molecules (NH₃, HF) and ring-opening processes.
| Fragment (m/z) | Loss / Mechanism | Structural Interpretation |
| 120 | [M+H]⁺ | Parent molecular ion. |
| 103 | [M+H - NH₃]⁺ | Loss of ammonia (17 Da). Characteristic of primary amines. |
| 100 | [M+H - HF]⁺ | Loss of hydrogen fluoride (20 Da). Diagnostic for aliphatic fluorides. |
| 83 | [M+H - NH₃ - HF]⁺ | Sequential loss of ammonia and HF. |
| 89 | [M+H - CH₂NH₂]⁺ | Alpha-cleavage at the quaternary C3 position, losing the aminomethyl group. |
| 71 | Ring Opening | Complex rearrangement/cleavage of the THF ring. |
Fragmentation Pathway Diagram
Figure 1: Proposed ESI-MS fragmentation pathway for (3-Fluorooxolan-3-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are heavily influenced by the fluorine atom at C3, which induces significant splitting (coupling) in both ¹H and ¹³C spectra.
¹H NMR (Proton) Prediction
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Solvent: CDCl₃ or DMSO-d₆.[2]
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Key Feature: The geminal methylene protons (CH₂-NH₂) will appear as a doublet due to coupling with the fluorine atom.
| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment |
| CH₂-NH₂ | 2.80 - 3.00 | Doublet (d) | ²J_HF ≈ 20-25 Hz | Methylene adjacent to amine and fluorine. |
| H-2 (Ring) | 3.80 - 4.10 | Multiplet | ³J_HF ≈ 10-15 Hz | Ring protons adjacent to Oxygen and Fluorine. |
| H-4 (Ring) | 2.00 - 2.30 | Multiplet | ³J_HF ≈ 15-20 Hz | Ring protons adjacent to Fluorine. |
| H-5 (Ring) | 3.70 - 3.90 | Multiplet | - | Ring protons adjacent to Oxygen. |
| NH₂ | 1.20 - 1.80 | Broad Singlet | - | Exchangeable amine protons (shifts vary). |
¹³C NMR (Carbon) Prediction
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Key Feature: The C3 carbon is quaternary and will show a very large coupling constant (~200 Hz). Adjacent carbons (C2, C4, CH₂-NH₂) will also be split.
| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment |
| C-3 | 95.0 - 100.0 | Doublet (d) | ¹J_CF ≈ 170-180 Hz | Quaternary carbon bearing Fluorine. |
| C-2 | 70.0 - 75.0 | Doublet (d) | ²J_CF ≈ 20-25 Hz | Ring carbon adjacent to O and F. |
| C-4 | 30.0 - 35.0 | Doublet (d) | ²J_CF ≈ 20-25 Hz | Ring carbon adjacent to F. |
| CH₂-NH₂ | 45.0 - 50.0 | Doublet (d) | ²J_CF ≈ 20-25 Hz | Exocyclic methylene carbon.[3] |
| C-5 | 65.0 - 68.0 | Singlet/Doublet | ³J_CF < 5 Hz | Ring carbon adjacent to O. |
¹⁹F NMR (Fluorine) Prediction
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Shift: -150 to -170 ppm (Typical for tertiary aliphatic fluorides).
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Pattern: Multiplet (due to coupling with adjacent protons on C2, C4, and the exocyclic CH₂).
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Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.
NMR Coupling Network Diagram
Figure 2: ¹³C-¹⁹F Coupling Network showing the expected splitting magnitudes.
Experimental Protocols
Sample Preparation for NMR
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Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis. If the amine salt (e.g., HCl) is used, DMSO-d₆ or D₂O is preferred to solubilize the ionic species.
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Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.
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Neutralization (if Salt): If starting from the HCl salt and requiring the free base spectrum, add 1-2 drops of NaOD (in D₂O) or treat with solid K₂CO₃ in CDCl₃ and filter before analysis.
Handling & Storage
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Hygroscopicity: As a low molecular weight primary amine, the free base is likely hygroscopic and may absorb CO₂ from the air to form carbamates.
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Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
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Stability: The C-F bond is generally stable, but avoid strong Lewis acids which might promote defluorination or ring opening.
References
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Analog Data: 3-(Aminomethyl)tetrahydrofuran (CAS 165253-31-6).[3][4][5] Sigma-Aldrich. Link
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Analog Data: 3-Fluorooxetan-3-ylmethanamine (CAS 883311-82-8).[6] Enamine Store. Link
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Methodology: Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Chemistry Portal. Link
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General Fluorine NMR: 19F NMR Spectroscopy for the Analysis of Fluorinated Pharmaceuticals. Wiley Analytical Science. Link
